molecular formula C8H8I2O2S B1209700 1-((Diiodomethyl)sulfonyl)-4-methylbenzene CAS No. 20018-09-1

1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No. B1209700
CAS RN: 20018-09-1
M. Wt: 422.02 g/mol
InChI Key: XOILGBPDXMVFIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl compounds typically involves nucleophilic substitution reactions or oxidative processes. For instance, the synthesis of sterically hindered bis(phosphoryl)benzenes, which shares a similar functional group to 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, was achieved through aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation (Sasaki, Tanabe, & Yoshifuji, 1999). This method could potentially be adapted for the synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene by using an appropriate diiodomethyl precursor and sulfonation agent.

Molecular Structure Analysis

The molecular structure and conformational properties of compounds similar to 1-((Diiodomethyl)sulfonyl)-4-methylbenzene have been extensively studied using techniques such as gas electron diffraction (GED) and quantum chemical methods. For para-methylbenzene sulfonamide derivatives, two conformers were predicted, with the S-N bond perpendicular to the benzene plane (Petrov et al., 2008). These findings provide insights into the potential molecular structure of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, suggesting that its structural analysis might reveal similar conformational diversity.

Chemical Reactions and Properties

Chemical reactions involving sulfonyl compounds are diverse, including sulfonation, sulfonylation, and reactions with nucleophiles. The sulfonation of benzene derivatives, for example, has been thoroughly investigated, indicating various outcomes depending on the reaction conditions and the nature of the substituents (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010). These studies shed light on the chemical reactivity of sulfonyl groups and their potential reactions, which could be relevant for understanding the behavior of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene.

Physical Properties Analysis

The physical properties of sulfonyl-containing compounds are influenced by their molecular structure, including melting and boiling points, solubility, and crystal structure. For instance, the crystal structure of benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate) showcases the importance of hydrogen bonding and molecular packing (Narvekar & Srinivasan, 2020). These properties are crucial for determining the material's suitability for various applications and its behavior under different environmental conditions.

Chemical Properties Analysis

The chemical properties of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, such as reactivity, stability, and compatibility with other chemical substances, can be inferred from studies on similar sulfonyl and benzene derivatives. The reactivity of sulfonyl compounds with nucleophiles, their potential for various organic transformations, and their stability under different conditions are critical aspects of their chemical behavior (Katritzky et al., 2007).

Scientific Research Applications

Synthesis and Structural Analysis

1-((Diiodomethyl)sulfonyl)-4-methylbenzene serves as a precursor in the synthesis of complex molecular structures, demonstrating its utility in the formation of diverse organic compounds. For example, its derivatives have been analyzed for their structural characteristics using various spectroscopic techniques, highlighting its role in the study of molecular conformations and electronic properties. This analysis aids in understanding the stability and reactivity of these compounds, contributing to the broader field of organic chemistry and materials science (Mahmood et al., 2016).

Applications in Organic Gelators

Derivatives of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene have been synthesized as part of new classes of rod-shaped organic gelators without hydrogen-bonding groups. These compounds exhibit the ability to form gels in various polar solvents, showcasing the potential of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene derivatives in the development of materials with specific physical properties. The gel-sol transition temperatures and the fibrous structure of the gels offer insights into the design of novel materials for applications ranging from drug delivery systems to environmental cleanup technologies (Ohashi et al., 2018).

Catalytic and Synthetic Applications

The molecule and its derivatives are explored for their catalytic applications, particularly in the synthesis of sulfonated compounds. The ability to undergo reactions under mild conditions to produce sulfones highlights its importance in organic synthesis, offering pathways to generate a variety of functional materials. Such applications underscore the versatility of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene in facilitating key transformations in organic synthesis, which are crucial for the production of pharmaceuticals, agrochemicals, and other industrially relevant chemicals (Liang et al., 2017).

Crystallography and Molecular Interactions

Detailed crystallographic studies of compounds derived from 1-((Diiodomethyl)sulfonyl)-4-methylbenzene reveal intricate molecular arrangements and intermolecular interactions. Such studies are essential for the design of molecules with desired physical and chemical properties, enabling the development of advanced materials for electronic, optical, and biomedical applications. The analysis of molecular conformations, hydrogen bonding patterns, and π–π interactions provides a fundamental understanding of the forces that govern molecular assembly and stability (Kant et al., 2012).

properties

IUPAC Name

1-(diiodomethylsulfonyl)-4-methylbenzene
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InChI

InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3
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InChI Key

XOILGBPDXMVFIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(I)I
Source PubChem
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Molecular Formula

C8H8I2O2S
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DSSTOX Substance ID

DTXSID3032541
Record name Diiodomethyl 4-methylphenyl sulfone
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Molecular Weight

422.02 g/mol
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Physical Description

Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS]
Record name Diiodomethyl p-tolyl sulfone
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Boiling Point

394 °C
Record name Diiodomethyl p-tolyl sulfone
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Solubility

In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade
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Density

2.20
Record name Diiodomethyl p-tolyl sulfone
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Vapor Pressure

0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/
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Mechanism of Action

The mode of action (MOA) underpinning the reproductive toxicity of diiodomethyl-p-tolylsulfone (DIMPTS) is excess systemic iodide levels, resulting in hypothyroidism. This MOA evaluation also addresses the potential for toxicity and adverse health outcomes during critical windows of development for different tissues. The data indicate that testicular development in the neonate represents the tissue and life-stage that are most sensitive to iodide toxicity. Life-stage specific dosimetry appears to be a major determinant of this sensitivity, with the neonate being exposed to higher levels of iodide than the fetus during the period of testicular development, in particular Sertoli cell maturation and differentiation. While no reports could be found in the literature linking excess iodide exposure in humans to testicular toxicity, there is evidence that neonates born to mothers with excessive iodide intake do exhibit signs of transient hypothyroidism. Although there are major physiological and temporal differences in testicular development and Sertoli cell replication between the rat and human, it is not inconceivable that continuous long term exposures to excess iodide first from maternal milk and then in the diet through to the onset of puberty could affect testicular development. However, exposures to iodinated substances - such as DIMPTS - contribute less than 1% of the required daily iodide intake for normal fetal and neonatal development and, consequently, continuous exposure to excess iodide during the pre-pubertal period is unlikely. As exposures to DIMPTS are both very low and sporadic in nature it is not likely that they represent any risk to health at any life-stage.
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Product Name

1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Color/Form

Tan powder at room temperature

CAS RN

20018-09-1
Record name Diiodomethyl p-tolyl sulfone
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Record name Diiodomethyl p-tolyl sulfone
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Record name Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl-
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Record name Diiodomethyl 4-methylphenyl sulfone
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Record name p-[(diiodomethyl)sulphonyl]toluene
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Record name DIIODOMETHYLTOLYLSULFONE
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Record name Diiodomethyl p-tolyl sulfone
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Melting Point

136 °C (range of 149-152 °C), Melting point: 150 °C
Record name Diiodomethyl p-tolyl sulfone
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